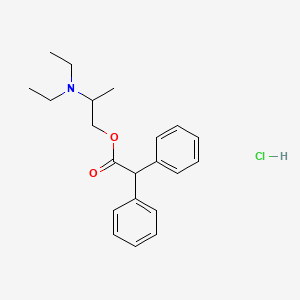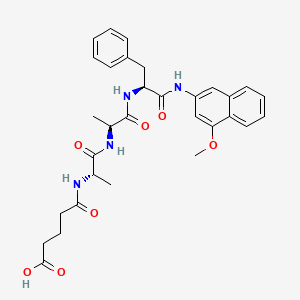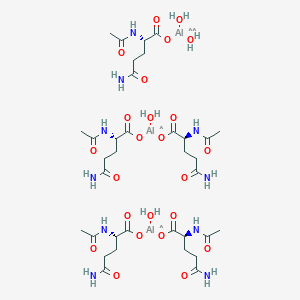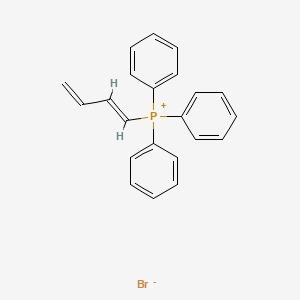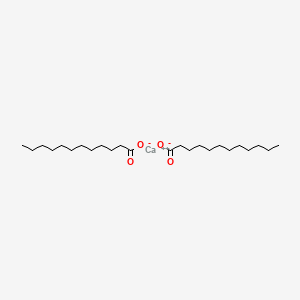
Pneumadin(human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pneumadin is a decapeptide found in normal mammalian lungs, including human fetal lungs. It has significant antidiuretic activity by releasing arginine-vasopressin from the neurohypophysis . The peptide sequence for Pneumadin in humans is Ala-Gly-Glu-Pro-Lys-Leu-Asp-Ala-Gly-Val-NH2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pneumadin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The peptide is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Pneumadin involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is then lyophilized to obtain a stable powder form .
Analyse Des Réactions Chimiques
Types of Reactions
Pneumadin undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives with protecting groups.
Major Products
The major products formed from these reactions include oxidized or reduced forms of Pneumadin and its analogs with substituted amino acids .
Applications De Recherche Scientifique
Pneumadin has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in regulating water balance and antidiuretic activity.
Medicine: Potential therapeutic applications in treating conditions related to water retention and antidiuretic hormone imbalances.
Industry: Used in the development of peptide-based drugs and diagnostic tools .
Mécanisme D'action
Pneumadin exerts its effects by stimulating the release of arginine-vasopressin from the neurohypophysis. This hormone acts on the kidneys to increase water reabsorption, reducing urine output and maintaining water balance in the body. The molecular targets involved include vasopressin receptors in the kidneys .
Comparaison Avec Des Composés Similaires
Pneumadin is unique due to its specific sequence and antidiuretic activity. Similar compounds include:
Vasopressin: A peptide hormone with a similar antidiuretic effect.
Oxytocin: Another peptide hormone with structural similarities but different physiological effects.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting .
Pneumadin’s uniqueness lies in its specific sequence and its role in regulating water balance through the release of arginine-vasopressin .
Propriétés
Formule moléculaire |
C41H72N12O14 |
|---|---|
Poids moléculaire |
957.1 g/mol |
Nom IUPAC |
(4S)-5-[(2S)-2-[[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-hydroxymethyl]pyrrolidin-1-yl]-4-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H72N12O14/c1-20(2)16-26(39(65)51-27(17-32(58)59)38(64)47-23(6)36(62)46-19-30(55)52-33(21(3)4)34(44)60)50-37(63)24(10-7-8-14-42)49-40(66)28-11-9-15-53(28)41(67)25(12-13-31(56)57)48-29(54)18-45-35(61)22(5)43/h20-28,33,40,49,66H,7-19,42-43H2,1-6H3,(H2,44,60)(H,45,61)(H,46,62)(H,47,64)(H,48,54)(H,50,63)(H,51,65)(H,52,55)(H,56,57)(H,58,59)/t22-,23-,24-,25-,26-,27-,28-,33-,40?/m0/s1 |
Clé InChI |
NSUGRDNHSVFGLE-NFMBTOPZSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(C1CCCN1C(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)


